molecular formula C23H23ClN2O5S B320213 2-(4-chloro-3-methylphenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide

2-(4-chloro-3-methylphenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide

Cat. No.: B320213
M. Wt: 475 g/mol
InChI Key: WSDGBLFAZRDNTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chloro-3-methylphenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide is a complex organic compound with a unique structure that includes chloro, methyl, phenoxy, ethoxyanilino, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced equipment and techniques to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methylphenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce compounds with increased hydrogen content.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 2-(4-chloro-3-methylphenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C23H23ClN2O5S

Molecular Weight

475 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C23H23ClN2O5S/c1-3-30-19-8-4-18(5-9-19)26-32(28,29)21-11-6-17(7-12-21)25-23(27)15-31-20-10-13-22(24)16(2)14-20/h4-14,26H,3,15H2,1-2H3,(H,25,27)

InChI Key

WSDGBLFAZRDNTE-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC(=C(C=C3)Cl)C

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC(=C(C=C3)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.